2,5-Diphenylpyrimidine

TADF OLED deep-blue emitter

2,5-Diphenylpyrimidine (CAS 29134-16-5) is an aromatic heterocyclic compound (C₁₆H₁₂N₂, MW 232.28 g/mol) consisting of a pyrimidine ring substituted with phenyl groups at the 2- and 5-positions. Its experimentally determined melting point is 180–182 °C (recrystallized from ethanol), with a predicted boiling point of 320.9 ± 25.0 °C and density of 1.125 ± 0.06 g/cm³.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 29134-16-5
Cat. No. B3050841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenylpyrimidine
CAS29134-16-5
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-16(18-12-15)14-9-5-2-6-10-14/h1-12H
InChIKeyHEYRZXKTUUUXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diphenylpyrimidine (CAS 29134-16-5) – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2,5-Diphenylpyrimidine (CAS 29134-16-5) is an aromatic heterocyclic compound (C₁₆H₁₂N₂, MW 232.28 g/mol) consisting of a pyrimidine ring substituted with phenyl groups at the 2- and 5-positions [1]. Its experimentally determined melting point is 180–182 °C (recrystallized from ethanol), with a predicted boiling point of 320.9 ± 25.0 °C and density of 1.125 ± 0.06 g/cm³ . The computed LogP is 3.81 and polar surface area is 25.78 Ų, indicating moderate lipophilicity with limited hydrogen-bonding capacity . This substitution pattern creates a distinctive molecular geometry in which the 2-phenyl ring adopts a near-coplanar orientation relative to the pyrimidine core (interplanar angle 4.8°–7.6°), while the 5-phenyl ring is significantly twisted (37.7°–39.1°), as established by single-crystal X-ray diffraction studies of isostructural 2,5-diphenylpyrimidine derivatives [2]. Commercially, the compound is available at standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Why Regioisomeric Substitution of 2,5-Diphenylpyrimidine (CAS 29134-16-5) Fails – The Consequences of Phenyl Positional Isomerism


Diphenylpyrimidine regioisomers (2,5-; 4,6-; 2,4-; and 2,6-substituted) share the identical molecular formula (C₁₆H₁₂N₂) and molecular weight (232.28 g/mol) yet exhibit fundamentally divergent molecular recognition, conformational, and functional properties. The 2,5-substitution pattern generates a sterically congested environment between the neighbouring 4- and 5-positions that is absent in the 4,6- or 2,6-isomers [1]. In OLED applications, the introduction of a phenyl group specifically at the pyrimidine 5-position produces an 18 nm hypsochromic shift in emission maximum and a 7 nm reduction in full-width-at-half-maximum relative to the non-5-phenylated analog, a spectral tuning effect not achievable with phenyl substitution at other ring positions [2]. In ferroelectric liquid crystal (FLC) applications, the 2,5-diphenylpyrimidine core uniquely enables chiral attachment at the 5-phenyl side, delivering spontaneous polarization values (240 nC/cm²) that surpass those obtained with biphenyl, phenylpyrimidine, and other heterocyclic cores tested under identical conditions [3]. In medicinal chemistry, the 2,5- vs. 2,6-isomerism of pyrimidine-based ligands dictates whether the resulting Rh(III) complex is emissive or non-emissive in the solid state and alters the cancer-cell vs. normal-cell cytotoxicity selectivity profile [4]. Substituting a 4,6-diphenylpyrimidine for a 2,5-diphenylpyrimidine in any of these application contexts therefore introduces uncontrolled changes in molecular geometry, electronic structure, and functional performance that cannot be compensated by simple formulation adjustments.

Quantitative Differentiation Evidence for 2,5-Diphenylpyrimidine (CAS 29134-16-5) vs. Closest Regioisomeric and Scaffold Analogs


OLED Deep-Blue Emission: 18 nm Hypsochromic Shift and 7 nm FWHM Narrowing upon 5-Position Phenylation vs. Non-5-Phenylated Pyrimidine Core

In a direct head-to-head comparison of D-A-D type thermally activated delayed fluorescence (TADF) emitters, the introduction of a phenyl group specifically at the 5-position of the pyrimidine ring—converting a 2-phenylpyrimidine-4,6-diyl core (DCz-pPym) into a 2,5-diphenylpyrimidine-4,6-diyl core (DPDCz-Pym)—produced an 18 nm hypsochromic (blue) shift in photoluminescence emission maximum (from 455 nm to 437 nm) and reduced the full-width-at-half-maximum (FWHM) from 68 nm to 61 nm, a narrowing of 7 nm that signifies improved color purity [1]. The comparator is the direct synthetic precursor lacking the 5-phenyl substituent, tested under identical photophysical characterization conditions. In a separate study comparing pyrimidine regioisomers as TADF acceptor units with spiroacridine donors, the 4,6-diphenylpyrimidine-based emitter (4,6-PhPMAF) exhibited a maximum photoluminescence emission at 438 nm in solution—a 20 nm blue shift relative to the 2,6-diphenylpyrimidine isomer (2,6-PhPMAF) at 458 nm—demonstrating that the position of phenyl substitution on the pyrimidine ring directly governs emission wavelength [2].

TADF OLED deep-blue emitter hypsochromic shift FWHM diphenylpyrimidine

Ferroelectric Liquid Crystal Spontaneous Polarization: 2,5-Diphenylpyrimidine Core Delivers Highest Ps (240 nC/cm²) Among Multiple Mesogenic Cores Tested

In a systematic study comparing optically active phenoxypropionates bearing various aromatic cores, compound 3—which features a chiral group attached to the 5-phenyl side of the 2,5-diphenylpyrimidine core—exhibited the highest spontaneous polarization (Ps) value of 240 nC/cm² among all cores tested, including biphenyl, phenylpyrimidine, and other heterocyclic variants [1]. The study explicitly compared the effect of different core structures on Ps values under identical measurement conditions and concluded that the core structure has a substantial influence on Ps magnitude, with the 2,5-diphenylpyrimidine core being the most effective scaffold for maximizing Ps. Furthermore, doping of this compound into an achiral host FLC mixture not only induced large Ps and a wide tilt angle but also yielded short response time and slightly extended the smectic C temperature range of the host mixture [1]. In related work on homologous series of 2,5-diphenylpyrimidine chiral esters with α-fluorocarboxylic acids, spontaneous polarization values reached approximately 400 nC/cm² in the SmC* phase and up to 600 nC/cm² in higher-ordered smectic phases [2]. A specific patented composition containing a 2,5-diphenylpyrimidine derivative demonstrated 11.5 nC/cm² of spontaneous polarization and a 6.0° tilt angle at 15 °C when measured in a 2 μm-thick cell with transparent electrodes [3].

ferroelectric liquid crystal spontaneous polarization chiral dopant smectic C* response time

Rh(III) Complex Emission On/Off Switching Controlled by 2,5- vs. 2,6-Diphenylpyrimidine Ligand Isomerism

A direct head-to-head comparison of two isomeric pyrimidine-based ligands—4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine (HL2,5) and its 2,6-diphenylpyrimidine isomer (HL2,6)—and their corresponding Rh(III) complexes revealed that ligand isomerism exerts binary control over solid-state emission: the [RhL2,5(Solv)Cl₂]·nEtOH complex (bearing the 2,5-diphenylpyrimidine scaffold) is emissive in the solid state, whereas the [RhL2,6(Solv)Cl₂]·nEtOH complex (2,6-isomer) is completely non-emissive [1]. The molecular structure of HL2,5 is more sterically distorted due to the presence of pyrazolyl and phenyl groups in the neighbouring 4- and 5-positions of the pyrimidine ring, a geometric feature absent in the 2,6-isomer. Both complexes exhibit significant cytotoxic activity against HepG2 (hepatocellular carcinoma) and Hep2 (laryngeal carcinoma) cell lines; the 2,6-isomer complex is more potently cytotoxic, but the 2,5-isomer complex uniquely combines noticeable cytotoxicity against HepG2 with non-toxicity against non-cancerous MRC-5 fibroblasts [1]. This cancer-cell selectivity is a direct consequence of the 2,5-substitution pattern on the pyrimidine ligand.

cyclometalated rhodium(III) pyrimidine ligand isomerism solid-state emission cytotoxicity selectivity anticancer

Antileukemic Activity of 2,5-Diphenylpyrimidine-Containing Mesogens: Strong Suppressive Effects on Leukemic Cell Proliferation

In an evaluation of anticancer activity of rod-like mesogenic (liquid-crystalline) compounds on leukemic cell proliferation, compounds possessing the 2,5-diphenylpyrimidine scaffold were found to exhibit strong suppressive effects [1]. The study specifically investigated the aggregation behavior of mesogenic molecules displaying anticancer activity and identified 2,5-diphenylpyrimidine as the critical structural motif associated with antileukemic potency. While the study did not report numerical IC₅₀ values for the parent 2,5-diphenylpyrimidine core in the publicly available abstract, the identification of the 2,5-diphenylpyrimidine pharmacophore as a privileged scaffold for antileukemic activity distinguishes it from other mesogenic cores that lack this heterocyclic architecture. In a separate but related line of medicinal chemistry investigation, diphenylpyrimidine derivatives (DPPYs) bearing aniline side chains at the C-2 position of the pyrimidine core were developed as potent BTK inhibitors; compound 7j achieved IC₅₀ values of 10.5 μM against Ramos cells and 19.1 μM against Raji cells, slightly exceeding the inhibitory potency of the clinical agent ibrutinib while showing low cytotoxicity against normal PBMC cells [2]. Although compound 7j bears additional substituents beyond the diphenylpyrimidine core, these data reinforce the privileged status of the diphenylpyrimidine scaffold in antileukemic drug discovery.

antileukemic mesogenic compound liquid crystal leukemia antitumor

Physicochemical Differentiation: 2,5-Diphenylpyrimidine vs. 4,6-Diphenylpyrimidine – Melting Point and Molecular Geometry Contrasts

The 2,5-diphenylpyrimidine regioisomer exhibits an experimentally measured melting point of 180–182 °C (recrystallized from ethanol) , while the 4,6-diphenylpyrimidine isomer (CAS 3977-48-8) does not have a widely reported experimental melting point in standard databases—available values include a mean predicted melting point of 145 °C via the MPBPWIN method . The computed physicochemical descriptors (LogP, PSA) are nearly identical for both isomers (LogP ~3.81, PSA ~25.78 Ų) , meaning that chromatographic or simple computational differentiation is insufficient for regioisomer identity confirmation. The structural basis for the melting point difference lies in the distinctive conformational signature of the 2,5-isomer: X-ray crystallography reveals that the 2-phenyl ring adopts a near-coplanar orientation (interplanar angle 4.8°–7.6°) while the 5-phenyl ring is substantially twisted (37.7°–39.1°) [1]. This asymmetric torsion angle pattern, unique to the 2,5-substitution pattern, dictates molecular shape and solid-state packing, directly influencing melting point, solubility behavior, and molecular recognition properties in ways that the symmetric 4,6-isomer cannot replicate.

melting point solid-state packing torsion angle physicochemical properties regioisomer comparison

Evidence-Backed Application Scenarios Where 2,5-Diphenylpyrimidine (CAS 29134-16-5) Delivers Verifiable Differentiation


Deep-Blue TADF-OLED Emitter Development Requiring Narrow-Band, Hypsochromically Shifted Emission

Research groups developing deep-blue thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) should select the 2,5-diphenylpyrimidine scaffold when a hypsochromic shift of approximately 18 nm and a 7 nm FWHM reduction are required relative to a non-5-phenylated pyrimidine baseline. As demonstrated by the direct comparison between DPDCz-Pym (2,5-diphenylpyrimidine core: λmax 437 nm, FWHM 61 nm) and DCz-pPym (no 5-phenyl: λmax 455 nm, FWHM 68 nm) [1], the 5-position phenyl group on the pyrimidine ring is the structural determinant of the blue shift. For teams targeting CIE y coordinates below 0.15 for ultra-high-definition display applications, the 2,5-diphenylpyrimidine core provides a validated synthetic entry point that alternative regioisomers (e.g., 2,6-diphenylpyrimidine emitters emitting at 458 nm [2]) cannot deliver without additional structural modifications.

Ferroelectric Liquid Crystal Formulation Requiring Maximized Spontaneous Polarization for High-Speed Electro-Optic Switching

Formulators of ferroelectric liquid crystal (FLC) mixtures for display or photonic devices should prioritize the 2,5-diphenylpyrimidine core when fast electro-optic response time is a critical performance parameter. The Sugita et al. (1993) multi-core comparison study [1] established that a chiral group attached to the 5-phenyl side of the 2,5-diphenylpyrimidine core yielded the largest spontaneous polarization (Ps = 240 nC/cm²) among all tested cores. Since FLC response time is inversely proportional to Ps (τ ∝ 1/Ps), this directly translates into faster switching. Patented compositions confirm that 2,5-diphenylpyrimidine derivatives can serve both as high-Ps chiral dopants and as components that broaden the smectic C temperature range and shorten response time, enabling multiplexed FLC display architectures [2]. Derivative optimization can push Ps values to 400–600 nC/cm² [3].

Bioinorganic/Medicinal Chemistry Programs Requiring Luminescent Metal Complexes with Cancer-Cell-Selective Cytotoxicity

Investigators synthesizing cyclometalated Rh(III) or analogous d⁶ metal complexes as potential theranostic agents should select the 2,5-diphenylpyrimidine ligand scaffold when solid-state luminescence is required alongside cancer-cell-selective cytotoxicity. The Vorobyeva et al. (2024) study [1] provides a direct isomeric comparison: the [RhL2,5(Solv)Cl₂]·nEtOH complex (2,5-diphenylpyrimidine-based) is emissive in the solid state and exhibits cytotoxicity against HepG2 cells without toxicity toward non-cancerous MRC-5 fibroblasts, whereas the 2,6-diphenylpyrimidine isomer complex is completely non-emissive and lacks the same selectivity profile. This binary emission on/off property and differential therapeutic window are direct consequences of the steric distortion unique to the 2,5-substitution pattern, making the 2,5-isomer the mandatory choice for programs seeking both imaging and selective therapeutic functionality from a single metal complex platform.

Antileukemic Drug Discovery Leveraging the 2,5-Diphenylpyrimidine Pharmacophore as a Privileged Mesogenic Scaffold

Medicinal chemistry teams pursuing novel antileukemic agents should consider the 2,5-diphenylpyrimidine scaffold as a structure-activity relationship (SAR) starting point based on its identification as the key structural motif in mesogenic compounds exhibiting strong suppressive effects on leukemic cell proliferation [1]. The broader diphenylpyrimidine chemotype has been validated in BTK inhibitor programs, with optimized DPPY derivatives (e.g., compound 7j) achieving IC₅₀ values of 10.5 μM against Ramos B leukemia cells and 19.1 μM against Raji cells—numerically superior to ibrutinib in the same assay [2]. Procurement of the 2,5-diphenylpyrimidine core scaffold, rather than alternative regioisomers such as 4,6-diphenylpyrimidine (which has been explored primarily for CNS targets including MAO-A and AChE [3]), aligns the chemical starting material with the antileukemic literature precedent, reducing the risk of investing SAR resources in a regioisomer lacking the same biological validation trajectory.

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